molecular formula C17H15N3O B2378272 4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile CAS No. 1157387-72-8

4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile

Cat. No.: B2378272
CAS No.: 1157387-72-8
M. Wt: 277.327
InChI Key: NAMUUUIPMUBGIN-UHFFFAOYSA-N
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Description

4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system fused with a benzonitrile moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require elevated temperatures and an inert atmosphere to facilitate the formation of the quinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzenecarboximidamide hydrochloride
  • 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
  • (2-{[(1-methylethyl)amino]methyl}-7-nitro-1,2,3,4-tetrahydroquinolin-6-yl)methanol

Uniqueness

4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinoline ring with a benzonitrile moiety allows for versatile chemical modifications and potential therapeutic applications .

Biological Activity

The compound 4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile is part of a class of tetrahydroquinoline derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C16H16N2O, with a molecular weight of 252.32 g/mol. The structure features a tetrahydroquinoline moiety linked to a benzonitrile group through an amino methyl bridge.

Biological Activities

Research indicates that tetrahydroquinoline derivatives exhibit a variety of biological activities:

Antitumor Activity

A study synthesized several tetrahydroquinoline derivatives and evaluated their antitumor properties. Compounds showed significant cytotoxicity against various cancer cell lines with IC50 values indicating potency comparable to established chemotherapeutics like Doxorubicin .

Compound IDIC50 (µg/mL)Reference
Compound 322.5
Compound 253.0
Doxorubicin37.5

Antiviral Activity

Some studies have explored the antiviral potential of related tetrahydroquinoline compounds against coronaviruses. Initial findings suggest that certain derivatives can inhibit viral replication effectively .

Anti-inflammatory Effects

Tetrahydroquinoline derivatives have also been investigated for their anti-inflammatory properties. Compounds have demonstrated the ability to reduce inflammation in various in vitro and in vivo models by inhibiting pro-inflammatory cytokines .

The mechanisms underlying the biological activities of these compounds often involve modulation of enzymatic pathways:

  • Phosphodiesterase Inhibition : Some studies indicate that tetrahydroquinoline derivatives may act as selective inhibitors of phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways .
  • Cytotoxic Mechanisms : The antitumor activity is thought to stem from the induction of apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .

Case Studies

  • Antitumor Efficacy : A specific derivative was tested against human cancer cell lines, showcasing an IC50 value lower than that of Doxorubicin, indicating its potential as a chemotherapeutic agent.
  • Anti-inflammatory Research : A series of experiments demonstrated that these compounds could significantly reduce levels of TNF-α and IL-6 in treated animal models, suggesting their utility in treating inflammatory conditions.

Properties

IUPAC Name

4-[[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)amino]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c18-10-12-1-3-13(4-2-12)11-19-15-6-7-16-14(9-15)5-8-17(21)20-16/h1-4,6-7,9,19H,5,8,11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMUUUIPMUBGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NCC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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